7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Overview
Description
7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is a boron-containing heterocyclic compound. It belongs to the benzoxaborole class, which is known for its unique structural features and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and solvents to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions: 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The benzoxaborole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxaborole derivatives.
Scientific Research Applications
7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored as an antimalarial agent due to its activity against Plasmodium falciparum.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole involves its interaction with specific molecular targets. In the case of its antimalarial activity, it inhibits the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in Plasmodium falciparum. This inhibition disrupts the parasite’s protein synthesis, leading to its death .
Comparison with Similar Compounds
- 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole
- 6-Benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
- 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-3-methanamine
- 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-6-methanamine
Comparison: 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is unique due to the presence of the cyano group at the 7-position, which imparts distinct chemical and biological properties. This structural feature enhances its potential as an antimalarial agent compared to other benzoxaborole derivatives .
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BNO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,11H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDSWFYJGUDUEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211503 | |
Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947162-61-0 | |
Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947162-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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